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molecular formula C10H12ClNSi B3382414 3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine CAS No. 329202-21-3

3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine

Cat. No. B3382414
M. Wt: 209.75 g/mol
InChI Key: NAMUZWXILOMIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915424B2

Procedure details

Sequentially add triethylamine (16 mL, 114 mmol), trimethylsilyl acetylene (4.5 mL, 34.1 mmol), bis(triphenylphosphine)palladium (II) dichloride (0.538 g, 0.77 mmol), and copper (I) iodide (270 mg, 1.42 mmol) to a solution of trifluoromethanesulfonic acid 5-chloropyridin-3-yl ester (7.4 g, 28.4 mmol), (prepared as described in PREPARATION 25), in ethyl acetate (25 mL) under nitrogen. Heat at 60° C. for 1 h, cool to room temperature, stir for 12 h, filter through diatomaceous earth and wash with diethyl ether. Concentrate and purify the residue by silica gel chromatography, eluting with 20:80 ethyl acetate:hexanes, to give the title compound as an orange oil (5.51 g, 92%).
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
7.4 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
bis(triphenylphosphine)palladium
Quantity
0.538 g
Type
catalyst
Reaction Step Five
Name
copper (I) iodide
Quantity
270 mg
Type
catalyst
Reaction Step Six
Yield
92%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH3:8][Si:9]([C:12]#[CH:13])([CH3:11])[CH3:10].[Cl:14][C:15]1[CH:16]=[C:17](OS(C(F)(F)F)(=O)=O)[CH:18]=[N:19][CH:20]=1>C(OCC)(=O)C.C1(C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)[Pd][P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[Cl:14][C:15]1[CH:20]=[N:19][CH:18]=[C:17]([C:13]#[C:12][Si:9]([CH3:11])([CH3:10])[CH3:8])[CH:16]=1 |^1:40,54|

Inputs

Step One
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Three
Name
Quantity
7.4 g
Type
reactant
Smiles
ClC=1C=C(C=NC1)OS(=O)(=O)C(F)(F)F
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
bis(triphenylphosphine)palladium
Quantity
0.538 g
Type
catalyst
Smiles
C1([P]([Pd][P](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)=CC=CC=C1
Step Six
Name
copper (I) iodide
Quantity
270 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stir for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool to room temperature
FILTRATION
Type
FILTRATION
Details
filter through diatomaceous earth
WASH
Type
WASH
Details
wash with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
CUSTOM
Type
CUSTOM
Details
purify the residue by silica gel chromatography
WASH
Type
WASH
Details
eluting with 20:80 ethyl acetate

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC=1C=NC=C(C1)C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.51 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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